
3-Tert-butylazetidine hydrochloride
Vue d'ensemble
Description
3-Tert-butylazetidine hydrochloride is a chemical compound with the molecular formula C7H16ClN. It is a four-membered heterocyclic amine, characterized by the presence of a tert-butyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butylazetidine hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of tert-butylamine with a suitable halogenated compound, followed by cyclization to form the azetidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tert-butylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced amines, and various substituted azetidines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Tert-butylazetidine hydrochloride is not directly mentioned in the provided search results, but information on related compounds and their applications can be found.
1-Boc-3-azetidinone Applications
1-Boc-3-azetidinone, a common organic intermediate with CAS number 398489-26-4, is a key ingredient in the preparation of various medicaments . It is useful in the creation of Janus kinase 3 (JAKS) inhibitors, which can be used for immunosuppression and to prevent transplant rejection, as well as to treat inflammatory disorders, autoimmune disorders, cancer, and other diseases . 1-Boc-3-azetidinone can also be used to prepare HCV protease inhibitors for the treatment of HCV genotype 1 infection, novel aminoglycoside compounds with antibacterial activity, and bicyclic himbacine derivatives useful as antagonists of the protease activated receptor-1 (PAR-1) . These derivatives are predicted to be cannabis (CB2) receptor inhibitors, useful for the treatment of secondary prevention of Acute Coronary Syndrome (ACS), myocardial infarction or thrombotic stroke or peripheral arterial disease . Additionally, it can be used in the preparation of bicyclic azacyclobenzylamine derivatives, such as pyridopyrimidines, that modulate the activity of phospho-inositol 3-kinase (P13K) and are useful in the treatment of diseases associated with P13K, including inflammatory disorders, immune-based disorders, and cancer .
Histamine H3 Receptor Antagonists
Research has been done on dual-target ligands that combine monoamine oxidase B (MAO B) inhibition with Histamine H3 receptor antagonism for the treatment of Parkinson's disease (PD) . Pitolisant, a N-piperidyl derivative, has been selected for development based on these considerations . Preclinical safety tests have demonstrated its safety for administration in humans, with no significant histopathological or biochemical alterations observed in toxicity studies .
Other Azetidine Derivatives
*Tert-*Butyl azetidine-3-carboxylate hydrochloride is an organic buffer for biology and biochemistry applications and is high yielding for peptide synthesis .
Mécanisme D'action
The mechanism of action of 3-tert-butylazetidine hydrochloride involves its interaction with molecular targets through its azetidine ring. The ring strain in the four-membered azetidine structure makes it highly reactive, allowing it to participate in various chemical reactions. These interactions can modulate biological pathways and molecular functions, making it a valuable compound in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Azetidine: A simpler four-membered ring without the tert-butyl group.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.
Uniqueness: 3-Tert-butylazetidine hydrochloride is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences its reactivity and stability. This makes it distinct from other azetidines and related compounds, offering unique opportunities in synthetic and medicinal chemistry .
Activité Biologique
3-Tert-butylazetidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of the current understanding of this compound.
This compound (CAS No. 53871-08-2) can be synthesized through various methods, often involving azetidine derivatives and carboxylate reactions. The synthesis typically yields a white solid with notable purity levels, which can be confirmed through techniques such as HPLC and NMR spectroscopy. For example, one synthesis method involves reacting tert-butyl azetidine-3-carboxylate with hydrochloric acid in dimethylformamide at elevated temperatures .
Table 1: Synthesis Conditions for this compound
Reaction Component | Conditions | Yield |
---|---|---|
Tert-butyl azetidine-3-carboxylate | DMF, 60°C, 1.83 h | 83% complete |
HCl | - | - |
Biological Activity
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects. Notably, it has been evaluated for its interaction with cannabinoid receptors, specifically CB1 and CB2 receptors. In vitro assays demonstrated that compounds within the azetidine class can act as agonists or antagonists to these receptors, suggesting potential applications in pain management and neuroprotection .
Research indicates that this compound may influence the endocannabinoid system by modulating the activity of enzymes involved in endocannabinoid metabolism. For instance, it has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). This inhibition can lead to increased levels of 2-AG, thereby enhancing cannabinoid receptor signaling .
Case Studies and Research Findings
Several studies have highlighted the pharmacological potential of azetidine derivatives, including this compound:
- In Vivo Studies : In animal models, compounds similar to 3-tert-butylazetidine have demonstrated significant analgesic effects when tested for pain relief. These studies often utilize models of acute and chronic pain to assess efficacy .
- Neuroprotective Effects : Research has indicated that azetidine derivatives may offer neuroprotective benefits through their action on the cannabinoid receptors, which are implicated in neurodegenerative diseases and cognitive functions .
- Toxicological Assessments : Safety profiles have been established through toxicological studies that assess acute and chronic exposure effects on various organ systems. Preliminary findings suggest a favorable safety profile at therapeutic doses .
Propriétés
IUPAC Name |
3-tert-butylazetidine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7(2,3)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAWHCMNNOIRNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CNC1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909306-58-6 | |
Record name | 3-tert-butylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.